molecular formula C23H30O7 B1652058 methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate CAS No. 1379770-00-9

methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate

Cat. No.: B1652058
CAS No.: 1379770-00-9
M. Wt: 418.5
InChI Key: PRXFPPAVWQDTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo various functionalization reactions such as hydroxylation, acetylation, and esterification. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield phenanthrenequinones, while reduction of the carbonyl groups may produce phenanthrenediols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl and carbonyl groups may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The phenanthrene core structure may also play a role in stabilizing these interactions through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenanthrenecarboxylic acid derivatives with different functional groups.
  • Phenanthrenequinones and phenanthrenediols.
  • Other polycyclic aromatic hydrocarbons with similar structures.

Uniqueness

The uniqueness of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1379770-00-9

Molecular Formula

C23H30O7

Molecular Weight

418.5

IUPAC Name

methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C23H30O7/c1-11(2)13-9-14-17(15(25)10-13)23(5)16(26)7-8-22(4,21(28)29-6)20(23)19(18(14)27)30-12(3)24/h9-11,18-20,25,27H,7-8H2,1-6H3

InChI Key

PRXFPPAVWQDTHT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C

Canonical SMILES

CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C

Origin of Product

United States

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